molecular formula C16H15FN2O B3017975 1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide CAS No. 1091380-49-2

1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide

Cat. No.: B3017975
CAS No.: 1091380-49-2
M. Wt: 270.307
InChI Key: AYUYJUOMOFGADS-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative characterized by a fluorinated aromatic ring and a pyridine-containing amide substituent. Its structure comprises a cyclopropane core substituted with a 4-fluorophenyl group at the 1-position and a carboxamide group linked to a pyridin-4-ylmethyl moiety.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-14-3-1-13(2-4-14)16(7-8-16)15(20)19-11-12-5-9-18-10-6-12/h1-6,9-10H,7-8,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUYJUOMOFGADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound's unique cyclopropane structure, combined with a fluorophenyl and pyridine moiety, suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C16H15FN2O
  • Molecular Weight : 270.31 g/mol
  • IUPAC Name : this compound

The structural characteristics of this compound allow for specific interactions with biological systems, which can be crucial for its pharmacological effects.

Antitumor Activity

Research indicates that derivatives of cyclopropane carboxamide, including our compound of interest, exhibit significant antitumor activity. For instance, studies have demonstrated that related compounds show effective inhibition of proliferation in human leukemia cell lines (U937) without exhibiting cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The biological activity of cyclopropane derivatives is often linked to their structural features. The presence of electron-withdrawing groups, such as the fluorine atom in this compound, enhances the compound's ability to interact with target proteins involved in cancer pathways. This relationship highlights the importance of molecular modifications to optimize therapeutic effects .

In Vitro Studies

A study focused on a series of cyclopropane derivatives reported promising results against various cancer cell lines. The most effective compounds demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and HT-29 (colorectal cancer) cell lines. Specifically, compounds with similar structural motifs to this compound showed IC50 values ranging from 0.56 µM to 1.59 µM .

The mechanism by which these compounds exert their biological effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds have been shown to induce apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA5491.59Induces apoptosis via caspase activation
Related Cyclopropane DerivativeHT-290.72Modulation of signaling pathways
Phenylcyclopropane Carboxamide DerivativeU937Not cytotoxicInhibits proliferation without affecting normal cells

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula (Calc. MW) Notable Properties/Activities References
1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide Cyclopropane-1-carboxamide 4-fluorophenyl; pyridin-4-ylmethyl C₁₆H₁₄FN₂O (284.30 g/mol)* Unknown (structural analog data used)
N-{[4-(1-aminoethyl)phenyl]methyl}-1-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride Cyclopropane-1-carboxamide 4-fluorophenyl; 4-(1-aminoethyl)phenylmethyl (hydrochloride salt) C₁₉H₂₂ClFN₂O (348.85 g/mol) Salt form enhances solubility
2,2-bis(4-ethylphenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide Cyclopropane-1-carboxamide 4-fluorophenyl; dual 4-ethylphenyl groups at cyclopropane 2-position C₂₇H₂₇FNO (400.51 g/mol) Increased lipophilicity
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) Cyclopropane-1-carboxamide Phenyl; piperidin-4-yl-phenethyl C₂₃H₂₈N₂O (348.5 g/mol) μ-opioid receptor agonist
1-(3-fluorophenyl)-N-(3-fluoropyridin-4-yl)cyclopropane-1-carboxamide Cyclopropane-1-carboxamide 3-fluorophenyl; 3-fluoropyridin-4-yl C₁₅H₁₁F₂N₂O (280.26 g/mol) Dual fluorination for enhanced binding

Functional and Pharmacological Differences

Role of Fluorination

  • Target Compound: The 4-fluorophenyl group enhances metabolic stability and aromatic π-π stacking interactions compared to non-fluorinated analogs.
  • Comparison with 1-(3-fluorophenyl) Analog : Substitution at the 3-position () may alter receptor binding orientation due to steric and electronic effects .

Amide Substituent Modifications

  • Pyridin-4-ylmethyl vs. Piperidine-Phenethyl (Cyclopropylfentanyl) : The pyridine moiety in the target compound provides hydrogen-bonding capability, whereas cyclopropylfentanyl’s piperidine-phenethyl group confers potent opioid activity via μ-receptor binding .

Salt Forms and Solubility

Toxicity and Regulatory Considerations

  • Cyclopropylfentanyl : Classified as a hazardous opioid due to high receptor affinity and overdose risks .
  • Target Compound: No direct toxicity data available, but structural similarities to regulated compounds (e.g., cyclopropylfentanyl) warrant caution in handling and regulatory compliance .

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